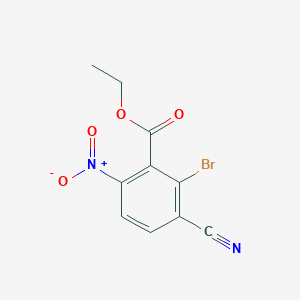

Ethyl 2-bromo-3-cyano-6-nitrobenzoate

Descripción

Ethyl 2-bromo-3-cyano-6-nitrobenzoate is a synthetic aromatic ester characterized by a benzene ring substituted with bromine (Br), cyano (CN), nitro (NO₂), and ethoxycarbonyl (COOEt) groups at positions 2, 3, 6, and 1, respectively.

Propiedades

IUPAC Name |

ethyl 2-bromo-3-cyano-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)8-7(13(15)16)4-3-6(5-12)9(8)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAKYBJWKXJYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Br)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Substituent Profile and Molecular Properties

*Molecular weights calculated based on substituent atomic masses.

Key Observations :

- Electron-Withdrawing Groups: The nitro and cyano groups in this compound enhance electrophilicity at the benzene ring, making it more reactive in nucleophilic aromatic substitution compared to dihalo esters like Methyl 3-bromo-2-(bromomethyl)propionate, which lack such groups .

- Biological Activity: Brominated aromatic compounds, such as those listed in bioactive extracts (e.g., turmeric, ginger ), often exhibit antifungal or antimicrobial properties. However, the nitro group in this compound may confer distinct toxicity or reactivity profiles compared to natural brominated analogs.

Métodos De Preparación

General Synthetic Strategy

The synthetic route to ethyl 2-bromo-3-cyano-6-nitrobenzoate generally follows these key steps:

- Starting from appropriately substituted aniline or toluene derivatives.

- Introduction of the nitro group via nitration under controlled acidic conditions.

- Conversion of amino groups to cyano groups through diazotization followed by nucleophilic substitution with cyanide sources.

- Bromination at the 2-position using selective electrophilic aromatic substitution.

- Oxidation of methyl groups (if starting from toluene derivatives) to carboxylic acid followed by esterification to form the ethyl ester.

Cyanation via Diazonium Salt Intermediates

According to US Patent US6613930B2, cyanobenzoic acid derivatives, including meta- and para-substituted cyano compounds, can be prepared by diazotization of amino-substituted aromatic compounds followed by reaction with cyanate ions or other cyanide sources. The process involves:

- Diazotization of 2-amino-5-nitrotoluene or 2-amino-4-nitrotoluene with sodium nitrite and acid.

- Subsequent reaction with cyanide sources to replace the diazonium group with a cyano group.

- Oxidation of methyl groups to carboxylic acids using oxidants like potassium permanganate.

- Esterification to form ethyl esters.

This method allows for selective introduction of the cyano group meta to the nitro substituent and is adaptable to halogenated derivatives, including brominated compounds.

Halogenation (Bromination)

Selective bromination at the 2-position can be achieved by electrophilic aromatic substitution using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions. The presence of electron-withdrawing groups (nitro and cyano) directs bromination to the desired position and reduces polybromination.

Nitration

Nitration is typically performed using mixed acid systems (nitric acid and sulfuric acid) at low temperatures (0–5 °C) to control regioselectivity and avoid over-nitration. The nitration step can precede or follow halogenation depending on the stability of intermediates.

Esterification

The final step involves converting the carboxylic acid intermediate to the ethyl ester via reaction with ethanol in the presence of acid catalysts or by using thionyl chloride to form the acid chloride followed by alcoholysis. For example, the patent CN112574040B describes a method where thionyl chloride reacts with the acid intermediate, then ethanol is added to yield the ethyl ester.

Example Synthetic Procedure (Adapted and Integrated)

Research Findings and Notes

- The nitration step requires careful temperature control to avoid multiple nitration or degradation.

- Potassium permanganate oxidation is effective for converting methyl groups to carboxylic acids in the presence of pyridine and water, which helps solubilize reactants and moderate the reaction.

- Diazotization followed by cyanation is a versatile method for introducing the cyano group meta or para to other substituents on the aromatic ring.

- Bromination selectivity is influenced by the directing effects of the nitro and cyano groups; typically, bromination occurs ortho or para to activating groups, but here the electron-withdrawing groups direct substitution to the 2-position.

- Esterification via acid chloride intermediates (using thionyl chloride) followed by ethanolysis yields high purity ethyl esters suitable for further applications.

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Nitration | Conc. H2SO4 + 65% HNO3 | 0–35 | 24–26 | Low temp initial addition |

| Oxidation | KMnO4 + Pyridine + H2O | 85–90 | 23–26 | Converts methyl to carboxylic acid |

| Bromination | Br2 or NBS | Controlled | Variable | Selective electrophilic substitution |

| Diazotization/Cyanation | NaNO2/HCl + KCN or cyanate source | 0–5 | 1–2 | Formation of cyano group |

| Esterification | SOCl2 then Ethanol | 60–85 | 25–30 | Via acid chloride intermediate |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-bromo-3-cyano-6-nitrobenzoate?

The synthesis typically involves sequential functionalization of a benzoate precursor. Key steps include:

- Nitration : Introduce the nitro group using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to favor meta/para substitution .

- Bromination : Electrophilic bromination with Br₂/FeBr₃ or NBS (N-bromosuccinimide) in non-polar solvents to target ortho/para positions relative to existing substituents .

- Cyanation : Replace a bromine or activate a position via Rosenmund-von Braun reaction (CuCN in DMF) or nucleophilic substitution with KCN .

- Esterification : Ethyl ester formation via acid-catalyzed (H₂SO₄) reflux of the corresponding benzoic acid with ethanol .

Q. How can spectroscopic methods characterize this compound?

- ¹H/¹³C NMR : Identify substituent positions (e.g., nitro groups cause downfield shifts; bromine splits neighboring protons) .

- IR Spectroscopy : Detect functional groups (C≡N stretch ~2240 cm⁻¹, NO₂ asymmetric stretch ~1530 cm⁻¹) .

- GC-MS : Confirm molecular weight (via molecular ion peak) and fragmentation patterns .

Q. What are the key functional groups influencing reactivity?

- Nitro (-NO₂) : Electron-withdrawing, directs electrophilic substitution to meta positions.

- Bromo (-Br) : Acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings).

- Cyano (-CN) : Stabilizes intermediates via conjugation, participates in cycloadditions .

Q. What purification techniques are effective for this compound?

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) .

Advanced Research Questions

Q. How do competing substituent effects influence regioselectivity in electrophilic substitutions?

The nitro group (meta-directing) and bromine (ortho/para-directing) create competing electronic effects. Computational modeling (DFT) or isotopic labeling can predict dominant pathways. For example, nitration may favor the position least sterically hindered by the ethyl ester .

Q. How can conflicting XRD and NMR data for structural elucidation be resolved?

- Cross-Validation : Use SHELX for crystallographic refinement to resolve ambiguities in bond angles/distances .

- 2D NMR (COSY, NOESY) : Confirm spatial relationships between protons (e.g., coupling between aromatic protons and adjacent substituents) .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for bromination efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyanation kinetics.

- Temperature Control : Low temperatures (-10°C) minimize side reactions during nitration .

Q. What mechanistic insights exist for cyanation reactions in similar nitroaromatics?

- Rosenmund-von Braun Mechanism : Aryl halides react with CuCN under reflux to form nitriles via radical intermediates.

- Nucleophilic Substitution : KCN in DMF displaces bromine in activated aromatic systems. Monitor intermediates via LC-MS .

Q. How do solvent polarity and temperature alter reaction pathways?

- Polar Solvents : Stabilize charged intermediates in SNAr (nucleophilic aromatic substitution).

- Non-Polar Solvents : Favor radical mechanisms (e.g., bromination with NBS). Kinetic studies (time-resolved IR) can track pathway dominance .

Q. What stability challenges arise under varying storage conditions?

- Thermal Degradation : Perform TGA (Thermogravimetric Analysis) to identify decomposition thresholds (>150°C).

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent nitro group reduction .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.